(Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
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Overview
Description
(Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrrolidinone ring, an ethoxyphenyl group, and a nitrophenyl acrylamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide moiety through a condensation reaction with 4-nitrophenylacrylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
- (Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-aminophenyl)acrylamide
Uniqueness
(Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is unique due to the presence of the ethoxy group and the nitrophenyl acrylamide moiety, which confer distinct chemical and biological properties. These structural features differentiate it from similar compounds and contribute to its specific applications and reactivity.
Properties
IUPAC Name |
(Z)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-2-29-19-10-8-17(9-11-19)23-14-16(13-21(23)26)22-20(25)12-5-15-3-6-18(7-4-15)24(27)28/h3-12,16H,2,13-14H2,1H3,(H,22,25)/b12-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRNDHAFGRTVHK-XGICHPGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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